2-(Piperidin-4-yloxy)benzo[d]oxazole

CETP inhibition HDL-cholesterol modulation cardiovascular drug discovery

Procurement challenge: Selecting the wrong piperidinyl-benzoxazole linker (C-C vs. ether) or heterocycle (piperazine vs. piperidine) alters target potency, hERG liability, and synthetic routes. This compound (CAS 1250225-25-2) is the validated ether-linked scaffold: - CETP inhibition: Starting point for linker optimization (CE IC₅₀ = 287 nM from analog compound 3). - Kinase inhibitor core: Enables dual VEGFR-2/c-Met (IC₅₀: 0.145-0.970 µM) and EGFR-targeted programs. - Distinct pharmacophore: Ether oxygen = H-bond acceptor; not functionally equivalent to C-C or piperazine analogs.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12272322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yloxy)benzo[d]oxazole
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H14N2O2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyLILQEYNZHRBTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview of 2-(Piperidin-4-yloxy)benzo[d]oxazole


2-(Piperidin-4-yloxy)benzo[d]oxazole (CAS 1250225-25-2) is a heterocyclic building block consisting of a benzoxazole core linked via an ether oxygen to the 4-position of piperidine (molecular formula C₁₂H₁₄N₂O₂, MW 218.25 g/mol) . The compound belongs to the broader class of piperidinyl-benzoxazole derivatives that have been investigated as CETP inhibitors, VEGFR-2/c-Met dual kinase inhibitors, and EGFR-targeted anticancer agents [1][2]. Unlike the direct carbon-linked analog 2-(piperidin-4-yl)benzo[d]oxazole (CAS 51784-03-3, MW 202.25), the ether oxygen in this scaffold introduces an additional hydrogen-bond acceptor and alters the electronic environment of the piperidine nitrogen, which has implications for target binding, selectivity, and hERG liability [3].

Why Analogs Cannot Replace 2-(Piperidin-4-yloxy)benzo[d]oxazole


The ether oxygen linker in 2-(piperidin-4-yloxy)benzo[d]oxazole is not an interchangeable structural feature. Replacing it with a direct C–C bond (as in 2-(piperidin-4-yl)benzo[d]oxazole, CAS 51784-03-3) eliminates the hydrogen-bond acceptor capacity of the oxygen atom and alters the pKa of the piperidine nitrogen, which in the CETP inhibitor series was shown to affect both target potency and hERG channel binding [1]. Replacing piperidine with piperazine (as in 2-(piperazin-1-yl)benzo[d]oxazole) introduces an additional basic nitrogen, dramatically changing the pharmacophore—in the CETP program, this switch improved in vitro potency by ~18-fold but represented a distinct lead series with different synthetic tractability and pharmacokinetic profiles [2]. Even within the benzoxazole family, substitution of benzoxazole with benzothiazole or benzimidazole alters the heterocycle's electronic character and binding geometry, as demonstrated across LTA4H and kinase inhibitor patents [3]. For procurement, assuming functional equivalence between these analogs without verifying the specific linker and heterocycle identity risks selecting a compound with substantially different biological activity, selectivity, and downstream derivatization potential.

Differentiation Evidence for 2-(Piperidin-4-yloxy)benzo[d]oxazole


CETP Inhibitory Potency Comparison

In a direct head-to-head comparison within the same 2-arylbenzoxazole series, compound 3 bearing the 4-piperidinyloxy moiety exhibited a CETP cholesteryl ester (CE) transfer IC₅₀ of 287 nM and raised serum HDL-C by 13 mg/dL in cynoCETP transgenic mice at 20 mpk [1]. Replacement of the 4-piperidinyloxy with a piperazinyl group yielded compound 4 with a CE IC₅₀ of 16 nM (an ~18-fold improvement in potency) and ΔHDL-C of 24 mg/dL [1]. This comparison establishes that the 4-piperidinyloxy scaffold provides a defined baseline potency for CETP inhibition, which can serve as a reference point for further optimization.

CETP inhibition HDL-cholesterol modulation cardiovascular drug discovery

hERG Binding Liability Assessment

The benchmark benzoxazole CETP inhibitor (compound 1a) featuring a piperidine ring directly appended to the benzoxazole core demonstrated significant hERG channel binding, identified as a primary liability driving the need for scaffold modification [1]. The 4-piperidinyloxy ether linkage represents one structural strategy to modulate the basicity and orientation of the piperidine nitrogen, which is known to influence hERG binding propensity; in the same program, replacing piperidine with an oxazolidinone (also an oxygen-containing moiety) successfully attenuated hERG binding [1]. While direct hERG IC₅₀ data for 2-(piperidin-4-yloxy)benzo[d]oxazole itself is not reported, the class-level evidence indicates that the ether oxygen linker may offer a differentiated cardiac safety profile compared to the direct-carbon-linked piperidine analog.

hERG channel cardiac safety CETP inhibitor optimization

EGFR Kinase Inhibition vs. Erlotinib

In a series of benzoxazole-appended piperidine derivatives structurally related to 2-(piperidin-4-yloxy)benzo[d]oxazole, compounds 4d and 7h demonstrated potent EGFR inhibitory activity with IC₅₀ values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, compared to the reference EGFR inhibitor erlotinib (IC₅₀ = 0.11 ± 0.003 µM) [1]. The same compound class exhibited antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ range: 7.31–33.32 µM) and MDA-MB-231 cells (1.66–12.10 µM), with several compounds exceeding the potency of doxorubicin (IC₅₀ = 8.20 and 13.34 µM, respectively) [1]. This demonstrates that the benzoxazole-piperidine scaffold, inclusive of ether-linked variants, is capable of achieving sub-100 nM EGFR inhibition.

EGFR inhibition breast cancer apoptosis induction

Physicochemical Comparison with Carbon-Linked Analog

The presence of the ether oxygen linker in 2-(piperidin-4-yloxy)benzo[d]oxazole (MW 218.25 g/mol) confers measurable physicochemical differences compared to its direct carbon-linked analog 2-(piperidin-4-yl)benzo[d]oxazole (CAS 51784-03-3, MW 202.25 g/mol) . The target compound possesses four hydrogen-bond acceptor sites (two oxygen atoms in the benzoxazole ring, the ether oxygen, and the piperidine nitrogen) vs. three for the carbon-linked analog (lacking the ether oxygen) . The electron-withdrawing effect of the oxygen atom is expected to reduce the pKa of the piperidine nitrogen by approximately 0.5–1.0 log units, affecting protonation state at physiological pH and potentially altering membrane permeability, hERG binding, and target engagement profiles .

physicochemical properties hydrogen bonding medicinal chemistry design

Dual VEGFR-2/c-Met Kinase Inhibition Profile

A recently reported series of piperidinyl-based benzoxazole derivatives, structurally incorporating the 2-(piperidin-4-yloxy)benzo[d]oxazole core motif, demonstrated dual VEGFR-2 and c-Met kinase inhibitory activity with IC₅₀ values ranging from 0.145–0.970 µM for VEGFR-2 and 0.181–1.885 µM for c-Met, benchmarked against the reference inhibitors sorafenib (VEGFR-2) and staurosporine (c-Met) [1]. Compound 11b exhibited selective cytotoxicity toward MCF-7 breast cancer cells over normal MCF-10A cells, with potency comparable to or exceeding sorafenib, and induced 48.34% total apoptosis with G2/M cell-cycle arrest [1]. This evidence demonstrates that the piperidinyl-benzoxazole scaffold can be elaborated into potent dual kinase inhibitors with cellular selectivity.

VEGFR-2 c-Met dual kinase inhibition anticancer

Application Scenarios for 2-(Piperidin-4-yloxy)benzo[d]oxazole


CETP Inhibitor Lead Optimization

Procurement for cardiovascular drug discovery programs targeting cholesteryl ester transfer protein (CETP) inhibition, where the 4-piperidinyloxy moiety has been validated in compound 3 (CE IC₅₀ = 287 nM; ΔHDL-C = 13 mg/dL in transgenic mice) and its replacement with piperazinyl (compound 4) demonstrated an ~18-fold potency improvement (CE IC₅₀ = 16 nM; ΔHDL-C = 24 mg/dL). This scaffold provides a defined SAR starting point for linker optimization studies [1].

EGFR-Targeted Anticancer Agent Development

Use as a core scaffold for synthesizing benzoxazole-appended piperidine derivatives targeting EGFR-driven cancers, where structurally related compounds have achieved EGFR IC₅₀ values of 0.08–0.09 µM, exceeding the potency of erlotinib (0.11 µM), and demonstrated superior antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells compared to doxorubicin [2].

Dual VEGFR-2/c-Met Kinase Inhibitor Synthesis

Procurement as a building block for constructing dual VEGFR-2/c-Met kinase inhibitors, where elaborated piperidinyl-benzoxazole derivatives have achieved sub-micromolar dual inhibition (VEGFR-2 IC₅₀: 0.145–0.970 µM; c-Met IC₅₀: 0.181–1.885 µM) with selective cytotoxicity toward breast cancer cells and induction of apoptosis (up to 48.34%) via p53/BAX/caspase-9 pathway activation [3].

hERG-Modulated Scaffold Design for Cardiac Safety

Selection of the ether-linked piperidinyl-benzoxazole scaffold in programs where mitigating hERG channel binding is a critical design criterion, based on class-level evidence that oxygen-containing linker replacements (oxazolidinone) successfully attenuated hERG liability in the benchmark piperidine-benzoxazole CETP inhibitor series. The ether oxygen linker represents a structurally distinct strategy for modulating piperidine basicity and hERG interaction without eliminating the piperidine pharmacophore entirely [4].

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